![molecular formula C17H13N3O3S2 B3011727 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 868377-59-7](/img/structure/B3011727.png)
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of nitrothiophene derivatives, including those with carboxamide groups, has been explored in various studies. For instance, a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains were prepared by reacting thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free method . Another study reported the synthesis of a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety through a molecular hybridization approach . These methods highlight the diverse synthetic strategies employed to create nitrothiophene derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . Similarly, the structures of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were elucidated by X-ray crystallography . These studies demonstrate the importance of structural characterization in understanding the properties of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrothiophene derivatives can be influenced by the presence of various substituents. For instance, the radiosensitizing and cytotoxic properties of nitrothiophene carboxamides were evaluated, revealing that tertiary amines and oxiranes in the side chain enhance radiosensitization . Additionally, the antioxidative potential of benzimidazole/benzothiazole-2-carboxamides was assessed using DPPH free radical scavenging and FRAP assays, indicating that the presence of hydroxy groups significantly increases antioxidative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrothiophene derivatives are crucial for their biological activity and potential as therapeutic agents. The antiproliferative activity of benzimidazole/benzothiazole-2-carboxamides was tested on various human cancer cells, with some compounds showing promising activity and good antioxidative capacity . The anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives against a panel of human cancer cell lines revealed that most synthesized compounds exhibited promising anticancer activity . Furthermore, the ADME properties of these compounds were predicted to show good oral drug-like behavior . The antiproliferative activity of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives was also evaluated, with some showing significant activity against specific cancer cell lines .
Scientific Research Applications
Radiosensitization and Cytotoxicity
- Research has investigated the use of nitrothiophene carboxamides, related to N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide, as radiosensitizers and cytotoxins. These compounds have shown potential in vitro as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins (Threadgill et al., 1991).
Antimicrobial and Antitubercular Activity
- A series of benzothiazole carboxamides have been synthesized and demonstrated significant in vivo diuretic activity. Specifically, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide has been identified as a promising candidate (Yar & Ansari, 2009).
- Another study focused on the synthesis of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole, demonstrating their potential as antimicrobial and antitubercular agents (Samadhiya et al., 2013).
Antioxidant and Anticancer Activities
- Research on benzothiazole-2-carboxamides with varying substituents revealed their antioxidative potential. These compounds were evaluated for their antiproliferative activity and antioxidant capacity, showing promising results in vitro (Cindrić et al., 2019).
- Novel benzothiazole clubbed chromene derivatives were synthesized and evaluated for their anti-inflammatory potential. These compounds showed significant anti-inflammatory activity, providing a basis for further drug development (Gandhi et al., 2018).
Dyeing and Textile Applications
- A study on the synthesis of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated the potential of benzothiazole derivatives in textile applications. These compounds showed high efficiency in dyeing and exhibited antioxidant and antitumor activities (Khalifa et al., 2015).
properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-4-7-19-12-9-10(2)8-11(3)15(12)25-17(19)18-16(21)13-5-6-14(24-13)20(22)23/h1,5-6,8-9H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUEPCPPKETNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
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